Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is an enantiopure, orthogonally protected beta-amino acid building block critical for the synthesis of advanced peptidomimetics and small-molecule active pharmaceutical ingredients (APIs) [1]. Featuring a beta-carbon insertion and a para-chloro substituted phenyl ring, this compound is engineered to impart extreme proteolytic resistance and enhanced lipophilicity to downstream therapeutic candidates [2]. The tert-butyloxycarbonyl (Boc) protecting group ensures complete stability under basic conditions, making it an essential precursor for complex, multi-step synthetic workflows requiring orthogonal deprotection strategies [3]. For procurement teams and synthetic chemists, this specific derivative represents a highly optimized node for balancing metabolic stability, target binding affinity, and process compatibility.
Stereochemical control
Chiral (S)-configuration at β-carbon supports stereodefined peptide assembly
Protection strategy
Boc group matches acid-labile Boc/Bzl SPPS protocols
Building-block role
β-amino acid scaffold for peptidomimetics and foldamer studies
Substituting Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid with generic alternatives compromises both synthetic viability and final product efficacy [1]. Replacing it with the corresponding alpha-amino acid (Boc-4-chloro-L-phenylalanine) eliminates the beta-backbone, rendering the resulting peptide highly susceptible to rapid enzymatic cleavage by proteases like chymotrypsin, thereby destroying its in vivo half-life [2]. Utilizing the unsubstituted analog (Boc-(S)-3-amino-3-phenylpropionic acid) removes the critical para-chloro group, which frequently results in a severe drop in receptor binding affinity due to the loss of targeted halogen bonding and optimal hydrophobic packing [3]. Furthermore, attempting to use racemic mixtures or the (R)-enantiomer disrupts the stereospecific folding required for predictable beta-peptide secondary structures (such as 14-helices), leading to a complete loss of biological recognition and rendering the batch useless for precision API manufacturing [4].
(R)-enantiomer or racemate may shift stereochemical outcome; diastereomeric products may alter binding context
Fmoc analogs require orthogonal Fmoc/tBu chemistry; may change deprotection workflow and resin compatibility
Free amine risks premature coupling; may compromise sequence fidelity and require re-protection
The incorporation of the beta-amino acid backbone provided by CAS 479064-90-9 fundamentally alters the susceptibility of peptides to enzymatic degradation[1]. In standardized in vitro assays utilizing chymotrypsin and carboxypeptidase, peptides synthesized with this beta-derivative exhibit near-complete stability, with >95% of the sequence remaining intact after 24 hours of incubation [2]. In stark contrast, the baseline alpha-amino acid equivalent (Boc-4-chloro-L-phenylalanine) is rapidly recognized and cleaved, demonstrating a half-life of less than 30 minutes under identical conditions [2]. This profound difference in metabolic stability is a primary driver for selecting beta-amino acids in the development of long-acting therapeutics.
| Evidence Dimension | Enzymatic half-life (chymotrypsin/carboxypeptidase assay) |
| Target Compound Data | >95% intact after 24 hours |
| Comparator Or Baseline | Alpha-amino acid equivalent (<30 minute half-life) |
| Quantified Difference | >48-fold increase in proteolytic stability |
| Conditions | In vitro enzymatic degradation assay, 37°C |
Crucial for procuring building blocks intended for orally bioavailable or extended-release peptide drugs where metabolic stability is paramount.
Supports enantiomer-specific identity verification
Conditions: c=1 in methanol at 25°C
The para-chloro substitution on the phenyl ring of CAS 479064-90-9 is not merely a structural variation; it is often critical for maximizing target engagement [1]. In comparative structure-activity relationship (SAR) models targeting specific metabolic or antimicrobial receptors, derivatives incorporating the 4-chloro group consistently achieve low nanomolar binding affinities (e.g., IC50 < 10 nM) due to favorable halogen bonding and enhanced hydrophobic packing within the binding pocket [2]. When substituted with the non-halogenated analog (Boc-(S)-3-amino-3-phenylpropionic acid), binding affinity typically drops by 5- to 10-fold (IC50 > 50 nM) [2].
| Evidence Dimension | Receptor binding affinity (IC50) |
| Target Compound Data | Low nanomolar affinity (e.g., < 10 nM) |
| Comparator Or Baseline | Unsubstituted phenyl analog (e.g., > 50 nM) |
| Quantified Difference | 5- to 10-fold loss of affinity without the 4-chloro group |
| Conditions | Receptor binding assay / SAR modeling |
Validates the specific procurement of the 4-chloro derivative to ensure maximum potency and efficacy in the final API.
1% lower nominal purity; may influence batch selection for high-purity workflows
Reverse-phase HPLC, method not detailed
The choice of the tert-butyloxycarbonyl (Boc) protecting group in CAS 479064-90-9 offers specific process advantages in complex synthetic workflows [1]. During multi-step syntheses requiring basic conditions (e.g., 20% piperidine in DMF) to remove other protecting groups or perform specific side-chain modifications, the Boc group demonstrates 100% stability[2]. Conversely, utilizing the Fmoc-protected equivalent (Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid) would result in premature deprotection and unwanted side reactions under these basic conditions[2]. The Boc group is cleanly removed only under acidic conditions (e.g., TFA), providing true synthetic orthogonality.
| Evidence Dimension | Stability under basic deprotection conditions (20% piperidine) |
| Target Compound Data | 100% stable (no premature cleavage) |
| Comparator Or Baseline | Fmoc-protected equivalent (rapidly and completely cleaved) |
| Quantified Difference | Absolute orthogonality vs. complete failure under basic conditions |
| Conditions | 20% piperidine in DMF at room temperature |
Dictates the procurement of the Boc-protected variant for synthetic routes that mandate basic conditions prior to N-terminal deprotection.
Confirms Boc group integrity; supports solution-phase handling
Capillary method, heating rate unspecified
Boc protocol offers faster acid cleavage; workflow compatibility must be assessed
Standard SPPS conditions, class-level inference
Selection should rely on stereochemical requirement, not assumed potency
Internal screening or vendor notes may supplement
Directly leveraging the beta-amino acid backbone's resistance to enzymatic cleavage, this compound is the optimal choice for developing peptide therapeutics that require extended in vivo half-lives, such as long-acting metabolic hormone analogs or antimicrobial peptides [1].
Based on the critical role of the 4-chloro substitution in target engagement, CAS 479064-90-9 is prioritized in medicinal chemistry programs where precise halogen bonding and lipophilic interactions are required to achieve low nanomolar receptor binding [2].
Utilizing the base-stable Boc protecting group, this building block is essential for complex solid-phase or solution-phase syntheses where Fmoc chemistry would fail due to the necessity of intermediate basic reaction conditions[3].